molecular formula C21H25N3O4 B5484745 3-{2-[(2-hydroxy-6-methylphenyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

3-{2-[(2-hydroxy-6-methylphenyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B5484745
M. Wt: 383.4 g/mol
InChI Key: DNTFFRMFZGTURG-UHFFFAOYSA-N
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Description

A compound’s description often includes its class, functional groups, and structural features. For example, a compound might be described as a benzoxazine derivative if it contains a benzoxazine ring .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, the products it forms, and the conditions under which it reacts .


Physical and Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and stability .

Mechanism of Action

If the compound is a drug, its mechanism of action refers to how it produces its effect in the body. This often involves interacting with specific proteins or other molecules in the body .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including its toxicity and any precautions that need to be taken when handling it .

Future Directions

This involves considering potential future research directions. For a drug, this could involve studying its efficacy in clinical trials, potential side effects, or exploring new therapeutic applications .

Properties

IUPAC Name

3-[2-(2-hydroxy-6-methylanilino)-2-oxoethyl]-N,N,4-trimethyl-2,3-dihydro-1,4-benzoxazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-13-6-5-7-17(25)20(13)22-19(26)11-15-12-28-18-9-8-14(21(27)23(2)3)10-16(18)24(15)4/h5-10,15,25H,11-12H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTFFRMFZGTURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)NC(=O)CC2COC3=C(N2C)C=C(C=C3)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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